

# A Comparative Meta-Analysis of Melitracen in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Melitracen**

Cat. No.: **B1676185**

[Get Quote](#)

In the landscape of pharmacological interventions for mood and anxiety disorders, the combination of **Melitracen** and Flupentixol, often known by the brand name Deanxit, represents a therapeutic option with a dual-action mechanism. This guide provides a meta-analysis of clinical trials involving **Melitracen**, comparing its efficacy and safety against other established treatments. The data is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of its clinical performance.

## Mechanism of Action

**Melitracen** is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. It is often co-formulated with Flupentixol, a typical antipsychotic from the thioxanthene class. Flupentixol acts as an antagonist at dopamine D1 and D2 receptors and also possesses 5-HT2 receptor antagonist properties.<sup>[1]</sup> The synergistic action of these two compounds targets both the serotonergic/noradrenergic and dopaminergic systems, offering a broad spectrum of activity for symptoms of depression and anxiety.

[Click to download full resolution via product page](#)**Caption:** Mechanism of Action of **Melitracen**.[Click to download full resolution via product page](#)**Caption:** Mechanism of Action of **Flupentixol**.

## Comparative Efficacy

Clinical trials have evaluated the Flupentixol/**Melitracen** combination against other standard antidepressants, primarily in specific patient populations.

### Comparison with Tricyclic Antidepressants (TCAs)

A study comparing Flupentixol/**Melitracen** (Deanxit) with amitriptyline in patients with post-stroke depression demonstrated a higher efficacy rate for the combination therapy.[\[2\]](#)

Table 1: Efficacy of Flupentixol/**Melitracen** vs. Amitriptyline in Post-Stroke Depression[\[2\]](#)

| Outcome                             | Flupentixol/Melitracen (n=40) | Amitriptyline (n=40) | p-value |
|-------------------------------------|-------------------------------|----------------------|---------|
| Significantly Effective Rate        | 85%                           | 65%                  | <0.01   |
| Effective Rate                      | 95.0%                         | 77.5%                | <0.01   |
| Neurologic Impairment Recovery Rate | 87.6%                         | 83.8%                | >0.05   |

Another study compared the combination with dothiepin in patients with anxiety and/or depression co-morbid with general medical illness. The results indicated a significantly quicker and greater improvement in Hamilton Depression Rating Scale (HAM-D) and Hamilton Anxiety Rating Scale (HAM-A) scores for the Flupentixol/**Melitracen** group from the second week of treatment onwards.[\[3\]](#)

### Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)

A randomized controlled trial investigated the use of Flupentixol/**Melitracen** as an adjunctive therapy to sertraline for patients with depression and anxiety in the context of chronic somatic diseases. The study found that the addition of Flupentixol/**Melitracen** resulted in a more rapid onset of action.[\[4\]](#)[\[5\]](#)

Table 2: Response Rates on HAM-D in Sertraline + Flupentixol/**Melitracen** vs. Sertraline + Placebo[4][6]

| Timepoint | Sertraline +<br>Flupentixol/Melitracen | Sertraline +<br>Placebo | p-value |
|-----------|----------------------------------------|-------------------------|---------|
| Day 8     | 55.26% ± 2.56%                         | 24.32% ± 2.19%          | 0.006   |
| Day 15    | 78.95% ± 3.89%                         | 40.54% ± 4.18%          | 0.001   |
| Day 29    | 84.21% ± 1.86%                         | 75.68% ± 1.95%          | >0.05   |

Table 3: Response Rates on HAM-A in Sertraline + Flupentixol/**Melitracen** vs. Sertraline + Placebo[4][6]

| Timepoint | Sertraline +<br>Flupentixol/Melitracen | Sertraline +<br>Placebo | p-value |
|-----------|----------------------------------------|-------------------------|---------|
| Day 4     | 34.21% ± 2.21%                         | 8.11% ± 1.37%           | 0.006   |
| Day 8     | 57.89% ± 3.56%                         | 18.92% ± 2.68%          | 0.001   |
| Day 15    | 78.95% ± 4.37%                         | 43.24% ± 4.68%          | 0.002   |
| Day 29    | 86.84% ± 2.12%                         | 78.38% ± 3.16%          | >0.05   |

A phase IV clinical trial is currently underway to compare the safety and efficacy of a fixed-dose combination of Flupentixol and **Melitracen** against Escitalopram plus Clonazepam in patients with comorbid anxiety and depression. The results of this study are anticipated to provide further comparative data.[7]

## Safety and Tolerability

The safety profile of the Flupentixol/**Melitracen** combination has been a subject of clinical evaluation. In the comparative study against amitriptyline, the incidence of adverse reactions was lower in the Flupentixol/**Melitracen** group.[2] When used as an adjunct to sertraline, the overall safety profile was favorable with no significant differences in adverse events compared

to the placebo group.[5] However, it is important to note that the combination is generally recommended for short-term use.[1] There have been reports of potential for substance use disorder associated with its use in some populations.[8]

## Experimental Protocols

The methodologies of the cited clinical trials are crucial for interpreting the presented data.

### Sertraline + Flupentixol/Melitracen vs. Sertraline + Placebo Trial[5]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 75 patients with depression and anxiety in chronic somatic diseases.
- Intervention:
  - Group 1 (n=38): Sertraline (75 mg/day) + Flupentixol/**Melitracen** (one tablet/day) for 2 weeks, followed by Sertraline (75 mg/day) for the subsequent 2 weeks.
  - Group 2 (n=37): Sertraline (75 mg/day) + Placebo (one tablet/day) for 2 weeks, followed by Sertraline (75 mg/day) for the subsequent 2 weeks.
- Efficacy Measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and Hamilton Rating Scale for Anxiety (HAM-A) total scores at days 4, 8, 15, and 29.
- Safety Measures: Systematic monitoring and registration of adverse events.



[Click to download full resolution via product page](#)

**Caption:** Experimental Workflow for Sertraline Combination Trial.

## Flupentixol/Melitracen vs. Amitriptyline Trial[2]

- Study Design: A randomized clinical trial.
- Participants: 80 patients with post-stroke depression.
- Intervention:
  - Group 1 (n=40): Flupentixol/**Melitracen** (two tablets, twice a day).
  - Group 2 (n=40): Amitriptyline (50 mg to 150 mg).
- Efficacy Measures: Hamilton Rating Scale for Depression (HAMD) before treatment and at the 2nd and 6th week after treatment. Edinburgh-Scandinavia stroke scale (MESS) for neurologic impairment.
- Safety Measures: Treatment Emergent Symptom Scale (TESS).

## Conclusion

The combination of **Melitracen** and Flupentixol demonstrates efficacy in treating depression and anxiety, particularly in patients with comorbid somatic symptoms and in specific populations such as those with post-stroke depression. Comparative clinical trials suggest a

more rapid onset of action and, in some cases, a better safety profile when compared to older tricyclic antidepressants like amitriptyline. When used as an adjunct to SSRIs, it may accelerate the therapeutic response. However, the available data is derived from a limited number of direct head-to-head trials, and further large-scale meta-analyses are warranted to establish its definitive place in therapy relative to a wider range of modern antidepressants. Researchers and clinicians should consider both the potential for rapid symptom relief and the noted risks, especially with long-term use.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial | springermedizin.de [springermedizin.de]
- 7. ijclinicaltrials.com [ijclinicaltrials.com]
- 8. Melitracen and flupentixol (deanxit) use disorder in Lebanon - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Melitracen in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676185#meta-analysis-of-clinical-trials-involving-melitracen>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)